molecular formula C6H9N3O2 B1329781 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS No. 36324-02-4

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Cat. No.: B1329781
CAS No.: 36324-02-4
M. Wt: 155.15 g/mol
InChI Key: VSOSGJQIFLDIGJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions includes binding to active sites of enzymes, acting as a substrate or inhibitor, and forming complexes with proteins. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s effects on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. This compound may also affect gene expression by binding to DNA or RNA, influencing transcription and translation processes. Understanding these molecular interactions is essential for elucidating the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways is essential for understanding its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an amino group and a hydroxyethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer specific chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSGJQIFLDIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189863
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36324-02-4
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC528418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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